molecular formula C37H38N6O6 B5523585 1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B5523585
M. Wt: 662.7 g/mol
InChI Key: UPQOTHSFPURJNB-NJNXFGOHSA-N
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Description

1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C37H38N6O6 and its molecular weight is 662.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 662.28528295 g/mol and the complexity rating of the compound is 1320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

Research on similar complex molecules often involves studying their molecular interactions, such as π-hole tetrel bonding interactions. For example, Ahmed et al. (2020) analyzed the molecular interactions in ethyl 2-triazolyl-2-oxoacetate derivatives using Hirshfeld surface analysis and density functional theory (DFT) calculations. These studies are fundamental for understanding the physicochemical properties of new compounds and their potential applications in designing new materials or pharmaceuticals (Ahmed et al., 2020).

Antimicrobial and Anticancer Research

Compounds with triazole derivatives are frequently studied for their antimicrobial and anticancer properties. Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating that some compounds exhibit good or moderate activities against test microorganisms (Bektaş et al., 2010). Similarly, Bekircan et al. (2008) explored the anticancer activity of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, highlighting the potential of such compounds in cancer treatment (Bekircan et al., 2008).

Synthesis and Structural Elucidation

The synthesis and structural elucidation of similar complex molecules provide crucial information for further pharmaceutical applications. Kariuki et al. (2022) reported the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, detailing the process and structural confirmation via NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).

Antioxidant and Cardiotropic Activities

Research into the antioxidant and cardiotropic activities of triazole derivatives is another area of interest. Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and evaluated their antioxidant and anticancer activities, providing insights into their therapeutic potential (Tumosienė et al., 2020). Additionally, Mokrov et al. (2019) studied the cardiotropic activity of cyclic methoxyphenyltriazaalkanes, identifying compounds with significant antiarrhythmic activity (Mokrov et al., 2019).

Properties

IUPAC Name

3-[2-[(7E)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N6O6/c1-4-48-26-17-13-23(14-18-26)21-25-9-8-10-28-32(25)39-43(34(28)24-15-19-27(20-16-24)49-5-2)31(44)22-41-35-33(38-40-41)36(45)42(37(35)46)29-11-6-7-12-30(29)47-3/h6-7,11-21,28,33-35H,4-5,8-10,22H2,1-3H3/b25-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQOTHSFPURJNB-NJNXFGOHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC=CC=C7OC)N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC=CC=C7OC)N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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